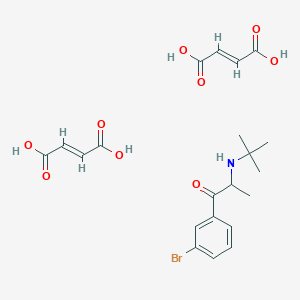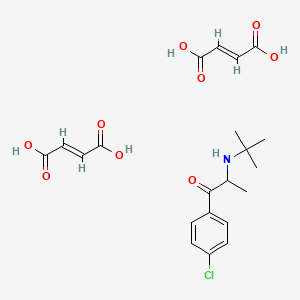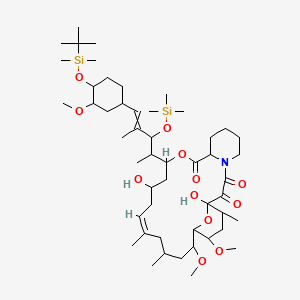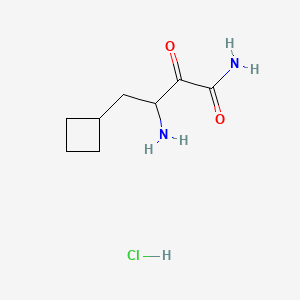
N-butyryl-L-homocystéine thiolactone
Vue d'ensemble
Description
N-butyryl-L-homocystéine thiolactone: is a small, diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increased cell density . This compound is an analog of N-butyryl-L-homoserine lactone, which plays a crucial role in bacterial communication and regulation of cellular metabolism .
Applications De Recherche Scientifique
N-butyryl-L-Homocysteine thiolactone has several scientific research applications:
Mécanisme D'action
N-butyryl-L-Homocysteine thiolactone exerts its effects by mimicking N-butyryl-L-homoserine lactone, a key molecule in quorum sensing . It binds to LuxIR family transcriptional regulators, thereby influencing the expression of specific target genes . This interaction controls various cellular processes, including metabolism and virulence factor production .
Analyse Biochimique
Biochemical Properties
N-butyryl-L-Homocysteine thiolactone is involved in quorum sensing by controlling gene expression and cellular metabolism. It interacts with transcriptional regulators belonging to the LuxIR protein family. These interactions are crucial for the synthesis of diffusible acyl homoserine lactone molecules, which coordinate the expression of specific target genes . N-butyryl-L-Homocysteine thiolactone induces violacein expression in Chromobacterium violaceum mutants that normally fail to produce acyl homoserine lactones .
Cellular Effects
N-butyryl-L-Homocysteine thiolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce violacein expression in Chromobacterium violaceum mutants, thereby affecting cellular metabolism and gene expression . Additionally, elevated levels of homocysteine thiolactone, a related compound, have been associated with cardiovascular diseases, strokes, and neurological abnormalities due to its ability to modify protein lysine residues, causing protein damage and autoimmune responses .
Molecular Mechanism
At the molecular level, N-butyryl-L-Homocysteine thiolactone exerts its effects by binding to transcriptional regulators of the LuxIR protein family, thereby controlling the synthesis of diffusible acyl homoserine lactone molecules . This binding interaction is crucial for the regulation of gene expression and cellular metabolism. Additionally, homocysteine thiolactone, a related compound, has been shown to modify protein lysine residues, leading to protein damage and autoimmune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-butyryl-L-Homocysteine thiolactone can change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, homocysteine thiolactone has been shown to cause neurotoxicity and oxidative stress in animal models, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-butyryl-L-Homocysteine thiolactone vary with different dosages in animal models. High doses of homocysteine thiolactone have been shown to cause neurotoxicity, growth retardation, and oxidative stress in mice . Additionally, the incidence of seizures induced by homocysteine thiolactone injections was higher in mice lacking bleomycin hydrolase compared to wild-type mice . These findings suggest that the dosage of N-butyryl-L-Homocysteine thiolactone can significantly impact its effects on cellular function and overall health.
Metabolic Pathways
N-butyryl-L-Homocysteine thiolactone is involved in metabolic pathways related to quorum sensing and gene expression. It interacts with enzymes and cofactors involved in the synthesis of diffusible acyl homoserine lactone molecules . Additionally, homocysteine thiolactone has been shown to induce pro-atherogenic changes in gene expression in human vascular endothelial cells, affecting pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes .
Transport and Distribution
N-butyryl-L-Homocysteine thiolactone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is a small diffusible signaling molecule that can easily penetrate cell membranes and interact with intracellular targets . The compound’s ability to induce violacein expression in Chromobacterium violaceum mutants suggests that it can be effectively transported and distributed within bacterial cells .
Subcellular Localization
The subcellular localization of N-butyryl-L-Homocysteine thiolactone is crucial for its activity and function. The compound is likely localized in the cytoplasm, where it interacts with transcriptional regulators and other intracellular targets involved in quorum sensing . Additionally, homocysteine thiolactone has been shown to modify protein lysine residues, suggesting that it may also localize to specific subcellular compartments where these modifications occur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
The synthesis of N-butyryl-L-Homocysteine thiolactone involves the reaction of L-homocysteine thiolactone with butyric anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . The product is then purified using standard techniques such as recrystallization or chromatography .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la N-butyryl-L-homocystéine thiolactone ne soient pas largement documentées, l’approche générale impliquerait l’extrapolation du processus de synthèse en laboratoire. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography .
Analyse Des Réactions Chimiques
Types de réactions
La N-butyryl-L-homocystéine thiolactone subit diverses réactions chimiques, notamment :
Oxydation : It can be oxidized to form corresponding sulfoxides or sulfones.
Réduction : Reduction reactions can convert it back to its thiol form.
Substitution : It can participate in nucleophilic substitution reactions, where the thiolactone ring opens to form different derivatives.
Réactifs et conditions courants
Oxydation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Réduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution : Nucleophiles like amines or alcohols can be used under basic conditions to open the thiolactone ring.
Principaux produits formés
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Applications de la recherche scientifique
La this compound présente plusieurs applications en recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
N-butyryl-L-homoserine lactone: The parent compound involved in quorum sensing.
N-acylhomoserine lactones: A class of compounds with similar signaling functions.
Homocysteine thiolactone derivatives: Other derivatives used in studying bacterial communication.
Unicité
N-butyryl-L-Homocysteine thiolactone is unique due to its ability to induce violacein expression in Chromobacterium violaceum mutants that usually do not produce acylhomoserine lactones . This property makes it a valuable tool in quorum sensing research and the development of antibacterial strategies .
Propriétés
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUOGHALGXOSS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654522 | |
| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202284-85-3 | |
| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
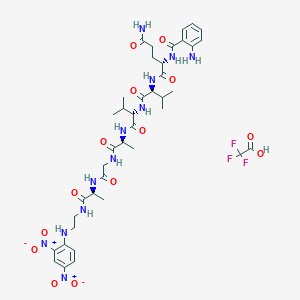
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)


